Cas no 1261878-88-9 (4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl)

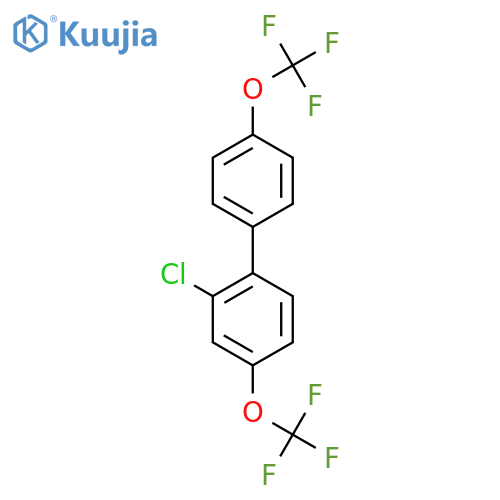

1261878-88-9 structure

商品名:4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl

CAS番号:1261878-88-9

MF:C14H7ClF6O2

メガワット:356.647604227066

CID:4998296

4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl

-

- インチ: 1S/C14H7ClF6O2/c15-12-7-10(23-14(19,20)21)5-6-11(12)8-1-3-9(4-2-8)22-13(16,17)18/h1-7H

- InChIKey: NQBHTTOHSVEVMF-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C1C=CC(=CC=1)OC(F)(F)F)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 378

- 疎水性パラメータ計算基準値(XlogP): 6.7

- トポロジー分子極性表面積: 18.5

4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011002397-250mg |

4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl |

1261878-88-9 | 97% | 250mg |

480.00 USD | 2021-07-05 | |

| Alichem | A011002397-1g |

4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl |

1261878-88-9 | 97% | 1g |

1,475.10 USD | 2021-07-05 | |

| Alichem | A011002397-500mg |

4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl |

1261878-88-9 | 97% | 500mg |

847.60 USD | 2021-07-05 |

4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

1261878-88-9 (4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl) 関連製品

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量